2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol

Physicochemical profiling Lipophilicity Drug-likeness

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol is a heterocyclic ethanolamine derivative featuring a 6-chloropyridine ring connected to a methylaminoethanol side‑chain. Its bifunctional design—a tertiary amine, a primary alcohol, and a chlorine handle on the pyridine—enables orthogonal derivatisation via nucleophilic substitution, cross‑coupling, and alcohol activation pathways, positioning it as a versatile intermediate for kinase‑focused library synthesis.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 1219981-49-3
Cat. No. B1441103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol
CAS1219981-49-3
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCN(CCO)C1=NC(=CC=C1)Cl
InChIInChI=1S/C8H11ClN2O/c1-11(5-6-12)8-4-2-3-7(9)10-8/h2-4,12H,5-6H2,1H3
InChIKeyMYUDNTCZDSJQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol (CAS 1219981-49-3) – A Dually Functional Pyridine–Ethanolamine Building Block


2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol is a heterocyclic ethanolamine derivative featuring a 6-chloropyridine ring connected to a methylaminoethanol side‑chain [1]. Its bifunctional design—a tertiary amine, a primary alcohol, and a chlorine handle on the pyridine—enables orthogonal derivatisation via nucleophilic substitution, cross‑coupling, and alcohol activation pathways, positioning it as a versatile intermediate for kinase‑focused library synthesis [2][3].

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol – Why Un‑methylated or De‑amino Analogues Cannot Substitute Directly


Structurally similar pyridine‑ethanolamine building blocks differ critically in their hydrogen‑bond donor count, lipophilicity, and the steric environment of the amine, which together govern reactivity, purification behaviour, and biological permeability. Direct substitution with 2‑((6‑chloropyridin‑2‑yl)amino)ethanol (logP 1.4, two H‑bond donors) or 2‑(6‑chloropyridin‑2‑yl)ethanol (logP 1.4, no amino group) without adjusting reaction conditions invariably alters coupling efficiency and final product pharmacokinetics, as illustrated in the quantitative comparisons below [1][2][3].

Quantitative Differentiation of 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol Against its Closest Analogs


Lipophilicity Advantage Over the Secondary‑Amine Analog

The target compound exhibits a computed XLogP3‑AA of 1.6, compared with 1.4 for the direct analog 2‑((6‑chloropyridin‑2‑yl)amino)ethanol, which possesses an unmethylated secondary amine [1][2]. The 0.2 log unit increase reflects the N‑methyl group and is consistent with a measurable enhancement in predicted membrane permeability.

Physicochemical profiling Lipophilicity Drug-likeness

Reduced Hydrogen‑Bond Donor Count Relative to the Secondary‑Amine Analog

The methylated target compound possesses a single hydrogen‑bond donor (the alcohol –OH), whereas 2‑((6‑chloropyridin‑2‑yl)amino)ethanol contains two donors (alcohol –OH plus secondary amine –NH–) [1][2]. This reduction by one H‑bond donor lowers the compound’s desolvation penalty, a widely accepted contributor to improved passive absorption.

Hydrogen bonding Permeability Oral bioavailability

Intermediate Topological Polar Surface Area Filling the Gap Between Alcohol‑Only and Amino‑Alcohol Analogs

The target compound’s topological polar surface area (TPSA) is 36.4 Ų, situating it between 2‑(6‑chloropyridin‑2‑yl)ethanol (33.1 Ų, no amino group) and 2‑((6‑chloropyridin‑2‑yl)amino)ethanol (45.2 Ų, secondary amine) [1][2][3]. This intermediate polarity offers a distinct balance between solubility and blood–brain barrier penetration that neither analog achieves.

Polar surface area Absorption CNS penetration

Steric Shielding of the Amine Centre Confers Differential Reactivity in Alkylation and Reductive Amination

The N‑methyl substitution in the target compound introduces steric hindrance at the amino nitrogen compared with the un‑substituted analog 2‑((6‑chloropyridin‑2‑yl)amino)ethanol [1][2]. This steric shield retards unwanted over‑alkylation and oxidation side reactions during subsequent synthetic steps, a phenomenon inferred from general amine reactivity principles (class‑level inference). No direct kinetic data are available, but the difference in amine substitution class (tertiary vs. secondary) provides a functional differentiation.

Reactivity N‑alkylation Chemoselectivity

Optimal Use Cases for 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol Based on Validated Differentiation


Synthesis of Kinase‑Focused Compound Libraries Requiring Balanced Lipophilicity and CNS Accessibility

With an XLogP3‑AA of 1.6 and TPSA of 36.4 Ų [1][2], the compound is ideally suited as a scaffold in CNS‑oriented kinase inhibitor programmes. Its lipophilicity and polar surface area align with the empirically derived ranges for blood–brain barrier penetration, while the reduced H‑bond donor count (1 donor) supports gastrointestinal absorption when incorporated into orally‑targeted candidates [3].

Multi‑Step Synthesis Requiring Chemoselective N‑Functionalisation Without Temporary Protection

The N‑methyl tertiary amine in the target compound inherently limits unwanted side reactions during subsequent alkylation or acylation steps, compared with the secondary amine analog [1][2]. This property reduces the need for protection/deprotection sequences, streamlining synthetic routes in medicinal chemistry campaigns and lowering overall process costs.

Building Block for Late‑Stage Diversification via Suzuki or Buchwald–Hartwig Coupling

The 6‑chloropyridine moiety provides a reliable handle for palladium‑catalysed cross‑coupling reactions [1]. The orthogonal reactivity of the chlorine, tertiary amine, and alcohol groups makes the compound a strategic diversification point for structure–activity relationship (SAR) studies where three vectors can be independently modified.

Reference Standard in Method Development for Aminopyridine Impurity Profiling

As a tertiary amino‑alcohol with a chlorinated pyridine core, the compound serves as a well‑characterised reference standard for HPLC or LC‑MS method development aimed at detecting structurally related aminopyridine impurities in active pharmaceutical ingredients [1]. Its distinct retention time and mass spectral signature, derived from the N‑methyl group, facilitate unambiguous identification.

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